molecular formula C11H20N2O4S B2755765 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid CAS No. 1272210-84-0

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2755765
CAS RN: 1272210-84-0
M. Wt: 276.35
InChI Key: SUABWNIAZXVRRD-UHFFFAOYSA-N
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Description

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid, also known as SPS-3, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It is a derivative of pyrrolidine and has a molecular formula of C12H21NO4S. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential uses in the field of drug discovery.

Mechanism Of Action

The mechanism of action of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. The compound has been shown to bind to carbonic anhydrase and α-glucosidase, which are involved in the regulation of pH and glucose levels, respectively. 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of α-glucosidase, which is involved in the digestion of carbohydrates. The compound has also been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment.

Advantages And Limitations For Lab Experiments

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have inhibitory effects on several enzymes and receptors, which could be useful for studying various physiological processes. However, 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid also has some limitations. It has low solubility in water, which could limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid. One potential area of research is the development of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid as an anticancer agent. Further studies could investigate the mechanism of action of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid in cancer cells and explore its potential as a therapeutic strategy for cancer treatment. Additionally, 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid could be studied for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Further research could also investigate the structure-activity relationship of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid and its derivatives to optimize its properties for use in drug discovery.

Synthesis Methods

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been synthesized using several methods, including the reaction of 3-methylpiperidine with pyrrolidine-3-carboxylic acid and sulfonyl chloride. Other methods include the use of N,N-dimethylformamide and triethylamine as solvents and catalysts, respectively. The synthesis of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and α-glucosidase, which are involved in various physiological processes. Additionally, 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(3-methylpiperidin-1-yl)sulfonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-9-3-2-5-12(7-9)18(16,17)13-6-4-10(8-13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUABWNIAZXVRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid

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